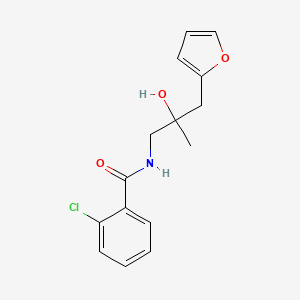

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVNOLKJYWYKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl-2-hydroxy-2-methylpropylamine intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-chloro-N-(3-(furan-2-yl)-2-oxo-2-methylpropyl)benzamide.

Reduction: Formation of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide.

Substitution: Formation of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide exhibit significant anticancer properties. For instance, derivatives containing furan rings have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it interacts with cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. These interactions can potentially lead to the development of new anti-inflammatory drugs that are more effective and have fewer side effects than existing treatments .

Neuroprotective Effects

Another promising application is in neuroprotection. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to interfere with specific biochemical pathways in pests can lead to effective pest control solutions while minimizing environmental impact. Studies have shown that derivatives can disrupt metabolic processes in insects, leading to increased mortality rates .

Herbicide Potential

Additionally, the compound's herbicidal properties have been explored, particularly its effectiveness against broadleaf weeds. The mechanism involves inhibition of key enzymes involved in plant growth regulation, making it a potential candidate for agricultural herbicides .

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.

Nanocomposites

The incorporation of this compound into nanocomposites has been studied to improve their electrical and thermal conductivity. The furan moiety contributes to enhanced interaction with nanofillers, leading to improved composite performance .

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

Benzamides with Furan-Containing Substituents

Furan rings are recurrent in bioactive compounds due to their electron-rich nature and metabolic stability:

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-2-yl)benzamide hydrochloride (): Positions the furan on the benzamide core rather than the N-substituent. This derivative exhibits anti-LSD1 activity (IC₅₀ = 0.12 μM), highlighting how furan placement influences biological targeting.

- Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) () : A fungicide where furan is part of the carboxamide backbone. In contrast, the target compound’s furan is distal to the amide group, likely altering bioavailability and target binding.

Physicochemical Comparison :

Compounds with Hydroxy-Alkyl N-Substituents

The 2-hydroxy-2-methylpropyl group in the target compound is structurally akin to derivatives with similar branched chains:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Shares a hydroxyl and dimethyl-substituted ethyl chain.

- 2-Chloro-N-[(1S)-1-formylpropyl]-3-(trifluoromethyl)benzamide () : Contains a formylpropyl group, offering electrophilic reactivity absent in the target compound’s hydroxylated chain.

Application-Driven Comparisons

- Pharmaceuticals : ’s furan-containing benzamide shows potent enzyme inhibition, whereas the target’s hydroxyl group may favor solubility for drug delivery.

- Agrochemicals : Fenfuram () and mepronil () are fungicides with simpler substituents, indicating that the target’s complexity might limit cost-effective agricultural use.

- Catalysis : ’s ligands enable Suzuki coupling, a role less likely for the target compound due to its lack of carbamothionyl groups.

Biological Activity

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity by reviewing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzamide structure with a chloro substituent and a furan ring, which is known for its diverse biological activity. The presence of hydroxyl and methyl groups also contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It could interact with specific receptors, modulating their activity, which is crucial for therapeutic applications.

- Antioxidant Activity : The furan moiety may contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were notably lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer drug candidate.

- Antimicrobial Properties : Research indicated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings highlight its potential use in treating infections caused by resistant bacterial strains.

- Anti-inflammatory Effects : In vitro studies revealed that the compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential for treating inflammatory diseases.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing the biological activity of this compound. Modifications to the furan ring or benzamide moiety can enhance potency and selectivity for specific biological targets.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in hydrogenation steps .

- Solvent Effects : Polar aprotic solvents (DMF, CH₂Cl₂) enhance solubility of intermediates.

- Temperature Control : Room temperature or mild heating (≤50°C) minimizes decomposition of the furan ring.

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2-Chlorobenzoyl chloride, pyridine, CH₂Cl₂ | 65–75 | |

| 2 | TIPSCl, Et₃N, DMAP, DMF | 80–85 |

How can structural characterization resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus

Conflicting activity data (e.g., antimicrobial vs. antiparasitic) may arise from polymorphic forms or stereochemical variations. Key methodologies include:

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for understanding target interactions. For example, analogs like 2-chloro-N-(2-chlorobenzoyl)benzamide derivatives have shown distinct activity based on dihedral angles between aromatic rings .

- NMR Spectroscopy : ¹H/¹³C NMR and NOESY experiments identify rotational barriers or conformational flexibility in the furan-propyl chain .

- DFT Calculations : Predict thermodynamic stability of stereoisomers and their binding affinities to enzymes (e.g., bacterial PPTases) .

What in vitro models are suitable for evaluating this compound’s mechanism of action against bacterial targets?

Advanced Research Focus

The compound’s hypothesized antibacterial activity (via PPTase inhibition) requires validation using:

- Enzyme Assays : Direct measurement of PPTase inhibition (e.g., AcpS and PPTase isoforms) using radiolabeled acyl-CoA substrates .

- MIC Testing : Minimum inhibitory concentration assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparison to known inhibitors like 4-chloro-N-(trifluoromethylphenyl)benzamide analogs .

- Metabolic Profiling : LC-MS analysis of bacterial lipid A biosynthesis to confirm disruption of acyl carrier protein pathways .

How does the furan moiety influence the compound’s pharmacokinetic properties?

Basic Research Focus

The furan ring contributes to both solubility and metabolic stability:

- Solubility : Furan’s oxygen atom enhances water solubility via hydrogen bonding, but hydrophobicity from the benzamide core limits this effect.

- Metabolism : Furan rings are prone to oxidative metabolism by CYP450 enzymes. Stability studies (e.g., liver microsome assays) quantify degradation rates and identify metabolites (e.g., dihydrodiol derivatives) .

- SAR Insights : Replacing furan with thiophene or pyrrole alters logP values and bioavailability, as seen in structurally related antiparasitic agents .

What strategies address low yields in the final coupling step of the synthesis?

Advanced Research Focus

Low yields often result from steric hindrance at the 2-hydroxy-2-methylpropyl group. Solutions include:

- Protection/Deprotection : Temporarily protecting the hydroxyl group with TIPSCl or Boc before coupling, then deprotecting with TBAF .

- Catalytic Systems : Using DMAP or HOBt to activate the benzoyl chloride intermediate, improving electrophilicity .

- Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining yields >70% .

How can researchers reconcile contradictory data on this compound’s cytotoxicity in mammalian vs. bacterial cells?

Advanced Research Focus

Discrepancies may stem from off-target effects or species-specific enzyme affinities. Methodological approaches include:

- Selectivity Profiling : Compare IC₅₀ values for bacterial PPTases vs. human orthologs using recombinant enzyme assays .

- Cytotoxicity Screening : Use human cell lines (e.g., HEK293) to assess mitochondrial toxicity via MTT assays, ensuring therapeutic windows are viable .

- Transcriptomics : RNA-seq of treated bacterial vs. mammalian cells identifies differentially expressed pathways, clarifying mechanism specificity .

What computational tools predict the compound’s interaction with potential protein targets?

Q. Advanced Research Focus

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to PPTase active sites, guided by X-ray structures of homologs (e.g., PDB: 3EKM) .

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories, highlighting critical residues (e.g., Arg45 in AcpS) .

- ADMET Prediction : SwissADME or pkCSM forecasts blood-brain barrier penetration and hepatotoxicity risks, informing lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.